4-Oxo-4-(pyridin-3-yl)butanoic acid

Description

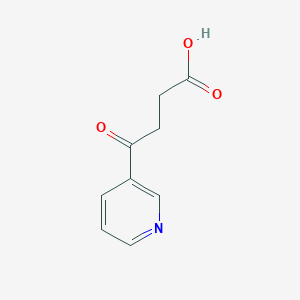

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-pyridin-3-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSUNMCABQUBOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863335 |

Source

|

| Record name | 4-Oxo-4-(3-pyridyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 3-Succinoylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4192-31-8 |

Source

|

| Record name | 4-Oxo-4-(3-pyridyl)butyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4192-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-4-(3-pyridyl)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004192318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-4-(3-pyridyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4192-31-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-OXO-4-(3-PYRIDYL)BUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y4EX5XJ5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Succinoylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxo-4-(pyridin-3-yl)butanoic Acid

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and biological relevance of 4-Oxo-4-(pyridin-3-yl)butanoic acid. The content is tailored for researchers, scientists, and professionals in the field of drug development and biomedical research.

Core Properties and Characteristics

This compound, also known as γ-oxo-3-pyridinebutanoic acid or 3-succinoylpyridine, is a keto acid derivative of pyridine.[1] It is a significant metabolite in toxicological studies, particularly in the context of tobacco-specific nitrosamines.[2][3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| CAS Number | 4192-31-8 | [1] |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.18 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | γ-Oxo-3-pyridinebutanoic Acid, 3-Succinoylpyridine, 4-(3-Pyridyl)-4-oxobutyric Acid, OPBA | [1] |

| Computed XLogP3 | 0.5 | [4] |

| Topological Polar Surface Area | 70.1 Ų | [4] |

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (O-H) in the downfield region (typically 10-13 ppm).- Signals for the protons on the pyridine ring in the aromatic region (typically 7-9 ppm).- Two methylene groups (-CH₂-) adjacent to the carbonyl and carboxyl groups, likely appearing as triplets in the 2-4 ppm range. |

| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon in the range of 170-185 ppm.- A signal for the ketone carbonyl carbon in the range of 190-205 ppm.- Signals for the carbons of the pyridine ring in the aromatic region (typically 120-150 ppm).- Signals for the two methylene carbons in the aliphatic region. |

| Infrared (IR) | - A very broad O-H stretch from the carboxylic acid dimer, typically from 2500 to 3300 cm⁻¹.- A C=O stretch for the carboxylic acid carbonyl around 1700-1725 cm⁻¹.- A C=O stretch for the ketone carbonyl around 1680-1700 cm⁻¹.- C=N and C=C stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 179.- Fragmentation patterns corresponding to the loss of the carboxyl group (-COOH, M-45), and cleavage adjacent to the carbonyl groups. |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general synthetic approach can be derived from methods used for structurally similar compounds, such as the reaction of a substituted butenoic acid with a suitable aromatic or heterocyclic compound.

Generalized Synthetic Protocol

A plausible synthetic route involves the Friedel-Crafts acylation of a pyridine derivative with succinic anhydride, or the reaction of a pyridinyl-containing organometallic reagent with a succinic acid derivative. A generalized protocol based on the reaction of a butenoic acid derivative is described below.

Reaction: The synthesis can be conceptualized as the reaction of a suitable pyridine precursor with a four-carbon chain containing a carboxylic acid and a reactive group that can be converted to a ketone.

Materials:

-

Pyridine derivative (e.g., 3-lithiopyridine or a 3-pyridinyl Grignard reagent)

-

Succinic anhydride or a derivative

-

Anhydrous solvent (e.g., dry benzene, THF, or diethyl ether)

-

Acid for workup (e.g., dilute HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the pyridine derivative in the anhydrous solvent under an inert atmosphere.

-

Cool the reaction mixture to a low temperature (e.g., 0°C or -78°C, depending on the reactivity of the organometallic reagent).

-

Slowly add a solution of the succinic acid derivative in the same anhydrous solvent to the reaction mixture via the dropping funnel.

-

Allow the reaction to stir at low temperature for a specified period, then gradually warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

References

- 1. This compound - SRIRAMCHEM [sriramchem.com]

- 2. Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in isolated rat lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Oxo-4-(pyridin-3-yl)butanoate | C9H8NO3- | CID 7021185 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gamma-oxo-3-pyridinebutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-oxo-3-pyridinebutanoic acid, also known as 4-oxo-4-(3-pyridyl)butanoic acid or 3-succinoylpyridine, is a pyridine derivative of significant interest in the fields of biochemistry, toxicology, and pharmacology. Primarily recognized as a metabolite of nicotine, its presence in biological fluids serves as a biomarker for tobacco exposure. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and known biological context. While its direct pharmacological activities are not extensively studied, this document will also explore the known biological effects of structurally related compounds to highlight potential areas for future research.

Chemical Structure and Properties

Gamma-oxo-3-pyridinebutanoic acid is a hybrid molecule incorporating a pyridine ring and a butanoic acid chain with a ketone functional group at the gamma position.

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | PubChem |

| Molecular Weight | 179.17 g/mol | PubChem |

| IUPAC Name | 4-oxo-4-(pyridin-3-yl)butanoic acid | PubChem |

| Common Synonyms | gamma-oxo-3-pyridinebutanoic acid, 4-oxo-4-(3-pyridyl)butyric acid, 3-succinoylpyridine, OPBA | PubChem |

| CAS Number | 4192-31-8 | PubChem |

| Appearance | Solid | PubChem |

| pKa (predicted) | 4.15 ± 0.10 | PubChem |

| LogP (predicted) | 0.2 | PubChem |

Synthesis and Production

The synthesis of gamma-oxo-3-pyridinebutanoic acid can be approached through chemical and biotechnological methods.

Chemical Synthesis (Proposed)

Proposed Reaction Scheme:

Caption: Proposed Friedel-Crafts acylation for synthesis.

General Experimental Considerations (based on analogous reactions):

-

Reaction Conditions: The reaction would likely require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an appropriate solvent.

-

Challenges: The low reactivity of the pyridine ring and the potential for side reactions, such as N-acylation, are significant hurdles to overcome. Specialized techniques, such as performing the reaction at high temperatures or using modified catalysts, might be necessary.

Biotechnological Production

A more recently developed and sustainable approach involves the use of genetically engineered microorganisms.

Experimental Protocol: Biosynthesis using Pseudomonas putida

This protocol is based on the work of Wang et al. (2015), who engineered a strain of Pseudomonas putida for the production of 3-succinoyl-pyridine (gamma-oxo-3-pyridinebutanoic acid) from nicotine.

1. Microorganism: Genetically engineered Pseudomonas putida S16dspm, with a blocked nicotine degradation pathway at the stage of 3-succinoyl-pyridine.

2. Culture Medium:

- Luria-Bertani (LB) medium for initial cell growth.

- Biotransformation medium: A minimal salt medium containing a nitrogen source and essential minerals.

3. Procedure:

- Cell Culture: Inoculate the engineered P. putida strain in LB medium and incubate at 30°C with shaking until the late logarithmic growth phase.

- Cell Harvest: Centrifuge the culture to harvest the bacterial cells.

- Biotransformation: Resuspend the cells in the biotransformation medium containing nicotine (from either pure solution or tobacco waste extract) as the substrate.

- Incubation: Incubate the reaction mixture at 30°C with shaking.

- Product Isolation: After the reaction, centrifuge the mixture to remove the cells. The supernatant, containing the product, can be purified by methods such as crystallization.

Table 2: Biotechnological Production of 3-Succinoyl-pyridine

| Parameter | Value | Source |

| Microorganism | Pseudomonas putida S16dspm | [1] |

| Substrate | Nicotine | [1] |

| Product Concentration (Fed-batch) | 9.8 g/L (from nicotine solution) | [1] |

| Product Concentration (Fed-batch) | 8.9 g/L (from tobacco waste) | [1] |

| Isolation Yield (Batch) | 54.2% | [1] |

Biological Context: A Nicotine Metabolite

Gamma-oxo-3-pyridinebutanoic acid is a significant metabolite of nicotine in humans. Its formation is a result of the 2'-oxidation pathway of nicotine metabolism.

Nicotine Metabolism Pathway

The metabolism of nicotine is complex, with the primary pathway being the C-oxidation to cotinine, catalyzed mainly by the cytochrome P450 enzyme CYP2A6. The 2'-oxidation pathway, leading to the formation of gamma-oxo-3-pyridinebutanoic acid, is a secondary but substantial route.

Caption: Nicotine metabolism to OPBA and its reduction.

This metabolic pathway is significant as it accounts for a portion of the administered nicotine dose in smokers. The resulting gamma-oxo-3-pyridinebutanoic acid can be further metabolized, primarily through reduction of the ketone group, to form 4-hydroxy-4-(3-pyridyl)butanoic acid.

Analytical Methodology

The quantification of gamma-oxo-3-pyridinebutanoic acid in biological matrices is crucial for pharmacokinetic and toxicological studies. A validated method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been reported for its detection in human urine.

Experimental Protocol: Quantification in Human Urine by LC-APCI-MS/MS

This protocol is adapted from the study by Hecht et al. (1999).

1. Sample Preparation:

- An internal standard (e.g., a deuterated analog) is added to a urine sample.

- The sample is subjected to solid-phase extraction (SPE) to isolate the analyte.

- The eluate is then derivatized to improve chromatographic separation and detection sensitivity.

2. Chromatographic Separation:

- Technique: High-performance liquid chromatography (HPLC).

- Column: A suitable reversed-phase column.

- Mobile Phase: A gradient of aqueous and organic solvents.

3. Detection:

- Technique: Tandem mass spectrometry (MS/MS) with an atmospheric pressure chemical ionization (APCI) source.

- Mode: Selected reaction monitoring (SRM) for high selectivity and sensitivity.

Table 3: Urinary Levels of gamma-oxo-3-pyridinebutanoic acid in Smokers

| Population | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | n | Source |

| Smokers (ad lib smoking) | 228 | 129 | 8 | [2] |

| Smokers (nicotine patch) | 97.5 | 80.6 | 8 | [2] |

Biological Activities and Signaling Pathways (Exploratory)

Direct studies on the pharmacological effects and signaling pathways of gamma-oxo-3-pyridinebutanoic acid are limited. However, research on structurally similar compounds can provide insights into its potential biological activities.

Derivatives of the related compound, 4-oxo-4-(pyridin-2-ylamino)butanoic acid, have been shown to possess a range of biological activities, including:

-

Anticancer Activity: Some derivatives have demonstrated the ability to induce apoptosis in cancer cell lines.

-

Anti-inflammatory and Analgesic Effects: Certain derivatives have shown efficacy in animal models of inflammation and pain.

-

Antimicrobial Properties: Activity against various pathogenic microorganisms has been observed.

Given these findings, it is plausible that gamma-oxo-3-pyridinebutanoic acid could exhibit similar biological effects. Further research is warranted to investigate its potential as a bioactive molecule.

Workflow for Investigating Biological Activity:

Caption: A potential workflow for biological activity screening.

Conclusion

Gamma-oxo-3-pyridinebutanoic acid is a key metabolite of nicotine, and its detection serves as a reliable biomarker of tobacco exposure. While its own pharmacological profile is largely unexplored, its chemical structure suggests potential for a range of biological activities, as seen in closely related compounds. The development of a sustainable biotechnological production method opens avenues for obtaining larger quantities of this compound for further investigation. Future research should focus on elucidating its direct biological effects and understanding its role, if any, in the pathophysiology of smoking-related diseases. This will provide a more complete picture of the metabolic fate of nicotine and may uncover novel therapeutic opportunities.

References

3-Succinoylpyridine: A Technical Guide for Researchers

CAS Number: 4192-31-8 [1]

This technical guide provides an in-depth overview of 3-Succinoylpyridine (SP), a key intermediate in the microbial degradation of nicotine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the biosynthesis, enzymatic transformation, and potential applications of this pyridine derivative.

Physicochemical Data

| Property | Value | Reference |

| Chemical Name | 4-(pyridin-3-yl)-4-oxobutanoic acid | |

| Alternate Names | γ-oxo-3-pyridinebutanoic acid, 4-OPC4a | [1][2][3] |

| CAS Number | 4192-31-8 | [1] |

| Molecular Formula | C9H9NO3 | |

| Molecular Weight | 179.17 g/mol | |

| Class | Gamma-keto acids and derivatives | [1] |

Role in Nicotine Degradation

3-Succinoylpyridine is a critical intermediate in the pyrrolidine pathway of nicotine degradation by certain bacteria, most notably Pseudomonas putida strain S16.[4] In this pathway, nicotine is catabolized into various compounds, with SP being a precursor to other valuable molecules.[2][3]

The metabolic fate of 3-Succinoylpyridine is of significant interest. It can be hydroxylated at the 6th position of the pyridine ring by the enzyme 3-succinoyl-pyridine monooxygenase to form 6-hydroxy-3-succinoylpyridine (HSP).[2][3] HSP is a precursor for the synthesis of 2,5-dihydroxypyridine (DHP), which has applications in the synthesis of pharmaceuticals like 5-aminolevulinic acid, used in cancer therapy.[5][6]

Biosynthesis and Biotransformation

Genetically engineered strains of Pseudomonas putida have been developed to optimize the production of 3-Succinoylpyridine from nicotine-rich tobacco waste.[2] By inactivating the gene responsible for the conversion of SP to HSP, the metabolic pathway is blocked, leading to the accumulation of SP.[2][3]

Experimental Workflow for SP Production

The following diagram illustrates a typical workflow for the production of 3-Succinoylpyridine from tobacco waste using engineered P. putida.

Signaling and Metabolic Pathways

The conversion of nicotine to 2,5-dihydroxypyridine in Pseudomonas putida involves a series of enzymatic reactions. The pathway highlighting the position of 3-Succinoylpyridine is depicted below.

The enzyme 6-hydroxy-3-succinoyl-pyridine 3-monooxygenase (HspB) is a flavoprotein that catalyzes the conversion of HSP to 2,5-DHP and succinate.[5][6][7] This reaction involves pyridine-ring β-hydroxylation and subsequent carbon-carbon cleavage.[5][6][7]

Experimental Protocols

Biotransformation of Nicotine to 3-Succinoylpyridine

This protocol is adapted from studies on engineered Pseudomonas putida S16.[2]

1. Preparation of Biocatalyst:

-

Culture the engineered P. putida strain (with inactivated spm gene) in a suitable medium (e.g., Luria-Bertani broth) to the desired cell density.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

-

Resuspend the cell pellet in the reaction buffer to the desired concentration.

2. Biotransformation Reaction:

-

Prepare the reaction mixture containing the nicotine substrate (from extracted tobacco waste or pure nicotine solution) and the prepared biocatalyst in a reaction vessel.

-

Maintain the reaction at an optimal temperature (e.g., 30°C) with agitation.[2]

-

Monitor the progress of the reaction by taking samples at regular intervals.

3. Product Isolation and Purification:

-

After the reaction is complete, remove the cells by centrifugation.

-

The supernatant containing 3-Succinoylpyridine can be purified using techniques such as crystallization.[2][3]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for 3-Succinoylpyridine Analysis: [4]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of methanol and dilute sulfuric acid (e.g., 25:75 v/v).[4]

-

Flow Rate: 0.5 mL/min.[4]

-

Detection: UV detector at 207 nm.[4]

Applications in Drug Development

3-Succinoylpyridine serves as a valuable precursor for the synthesis of various pharmaceutical compounds.[2][3] Its derivatives have been investigated for potential hypotensive and analgesic properties.[2][3] The pyridine ring and the succinoyl side chain offer multiple sites for chemical modification, making it an attractive scaffold for medicinal chemistry.

References

- 1. Showing Compound 3-Succinoylpyridine (FDB022355) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Sustainable production of valuable compound 3-succinoyl-pyridine by genetically engineering Pseudomonas putida using the tobacco waste - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Gene, Encoding 6-Hydroxy-3-Succinoylpyridine Hydroxylase, Involved in Nicotine Degradation by Pseudomonas putida Strain S16 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of the 6-Hydroxy-3-succinoyl-pyridine 3-Monooxygenase Flavoprotein from Pseudomonas putida S16 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of the 6-hydroxy-3-succinoyl-pyridine 3-monooxygenase flavoprotein from Pseudomonas putida S16 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Oxo-4-(3-pyridyl)butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Oxo-4-(3-pyridyl)butyric acid, a significant metabolite in nicotine metabolism and a key intermediate in various biochemical pathways. This document details its physicochemical properties, its role in toxicology as a biomarker for tobacco-specific nitrosamine exposure, and its involvement in microbial degradation of nicotine. Furthermore, this guide presents detailed experimental protocols for its analysis and discusses its synthesis and applications in research.

Introduction

4-Oxo-4-(3-pyridyl)butyric acid, also known by synonyms such as γ-Oxo-3-pyridinebutanoic acid and 3-Succinoylpyridine, is a monocarboxylic acid derivative of succinic acid.[1][2] Its presence in biological systems is primarily linked to the metabolism of nicotine and the metabolic activation of tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[1][3] As a metabolite, it is commonly detected in the urine of smokers.[1][2] This compound serves as a critical biomarker in toxicological studies and is a valuable intermediate in the synthesis of various chemical compounds.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Oxo-4-(3-pyridyl)butyric acid is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

| CAS Number | 4192-31-8 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 129-130°C | [2] |

| Boiling Point | 405.7°C at 760 mmHg | [2] |

| Flash Point | 199.2°C | [2] |

| Density | 1.263 g/cm³ | [2] |

| Solubility | DMSO, Methanol | [2] |

Biochemical Pathways and Significance

4-Oxo-4-(3-pyridyl)butyric acid is a key node in several metabolic pathways, most notably in the human metabolism of nicotine and the microbial degradation of this alkaloid.

Human Metabolism of Nicotine and Tobacco-Specific Nitrosamines

In humans, 4-Oxo-4-(3-pyridyl)butyric acid (often referred to as "keto acid") is formed as a downstream metabolite of nicotine.[4] More critically, it is also a product of the metabolic activation of NNK, a potent tobacco-specific lung carcinogen.[3][5] The α-hydroxylation of NNK, a process catalyzed by cytochrome P-450 enzymes, leads to DNA damaging intermediates and the eventual formation of 4-Oxo-4-(3-pyridyl)butyric acid and 4-hydroxy-4-(3-pyridyl)butanoic acid ("hydroxy acid"), which are excreted in urine.[1][3][5] The presence of 4-Oxo-4-(3-pyridyl)butyric acid in urine can, therefore, serve as a biomarker for exposure to tobacco smoke and the metabolic activation of NNK.[3][4]

Microbial Degradation of Nicotine

In certain bacteria, such as Pseudomonas species, 4-Oxo-4-(3-pyridyl)butyric acid (referred to as 3-succinoyl-pyridine or SP in this context) is an intermediate in the pyrrolidine pathway of nicotine degradation.[6][7] In this pathway, nicotine is catabolized to SP, which is then hydroxylated to 6-hydroxy-3-succinoyl-pyridine (HSP) by the enzyme 3-succinoylpyridine monooxygenase (Spm).[6] HSP is further metabolized, eventually leading to the cleavage of the pyridine ring.[8][9]

Experimental Protocols

The quantification of 4-Oxo-4-(3-pyridyl)butyric acid in biological matrices is crucial for toxicological and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed analytical technique for this purpose.[4][5]

General Workflow for LC-MS/MS Analysis

A generalized workflow for the analysis of 4-Oxo-4-(3-pyridyl)butyric acid in urine is depicted below. This typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Methodological Steps

Sample Preparation:

-

An internal standard, such as a deuterated analog of the analyte, is added to a urine aliquot to correct for matrix effects and variations in extraction efficiency.[4]

-

The sample is then subjected to solid-phase extraction (SPE) to remove interfering compounds and concentrate the analyte.[4][5]

-

For certain applications, derivatization may be performed to improve the chromatographic properties and ionization efficiency of the analyte.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

The prepared sample is injected into a liquid chromatograph, where the analyte is separated from other components on a C18 or similar reversed-phase column.[5]

-

A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer, such as ammonium acetate.[5]

-

The eluent from the LC is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[4][5]

-

The mass spectrometer is operated in the selected reaction monitoring (SRM) mode for high selectivity and sensitivity, where specific precursor-to-product ion transitions for the analyte and internal standard are monitored.[5]

Data Analysis:

-

The concentration of 4-Oxo-4-(3-pyridyl)butyric acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Synthesis and Applications

4-Oxo-4-(3-pyridyl)butyric acid is commercially available from various chemical suppliers and is also used as a starting material in the synthesis of other compounds.[10][11] Its primary applications are in:

-

Toxicology Research: As a biomarker for exposure to tobacco smoke and the metabolic activation of tobacco-specific nitrosamines.[3][4]

-

Metabolic Studies: To investigate the pathways of nicotine metabolism in various organisms.[6][12]

-

Organic Synthesis: As an intermediate in the preparation of novel chemical entities.[2]

-

Analytical Chemistry: As a reference standard for the development and validation of analytical methods.[2][11]

Conclusion

4-Oxo-4-(3-pyridyl)butyric acid is a molecule of significant interest in the fields of toxicology, biochemistry, and analytical chemistry. Its role as a biomarker for tobacco-related carcinogen exposure underscores its importance in public health research. The detailed understanding of its metabolic pathways and the availability of robust analytical methods for its quantification will continue to facilitate research into the health effects of tobacco use and the development of potential interventions.

References

- 1. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Liquid chromatography-electrospray ionization-tandem mass spectrometry quantitation of urinary [pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic acid, a biomarker of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolic activation in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journals.asm.org [journals.asm.org]

- 7. A sirA-like gene, sirA2, is essential for 3-succinoyl-pyridine metabolism in the newly isolated nicotine-degrading Pseudomonas sp. HZN6 strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of the 6-hydroxy-3-succinoyl-pyridine 3-monooxygenase flavoprotein from Pseudomonas putida S16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-OXO-4-(PYRIDIN-2-YLAMINO)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. 4-oxo-4-(pyridin-3-yl)butanoic acid - SRIRAMCHEM [sriramchem.com]

- 12. THE METABOLIC FORMATION OF GAMMA-(3-PYRIDYL)-GAMMA-HYDROXYBUTYRIC ACID AND ITS POSSIBLE INTERMEDIARY ROLE IN THE MAMMALIAN METABOLISM OF NICOTINE - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Oxo-4-(pyridin-3-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Oxo-4-(pyridin-3-yl)butanoic acid, a pyridine-containing keto acid. The document elucidates the compound's discovery as a significant metabolite of nicotine and tobacco-specific nitrosamines, its physicochemical properties, and a proposed synthetic pathway. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its known biological context. This guide aims to serve as a foundational resource for researchers in the fields of toxicology, pharmacology, and synthetic chemistry.

Introduction

This compound, also known by synonyms such as γ-Oxo-3-pyridinebutanoic acid and 3-Succinoylpyridine, is a molecule of interest primarily due to its association with tobacco consumption. It is a well-documented byproduct of the metabolic breakdown of tobacco-specific N-nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and nicotine itself.[1] The presence of this compound in the urine of smokers serves as a biomarker for exposure to tobacco products.[1] While its discovery is rooted in metabolic studies, its chemical synthesis and potential biological activities beyond that of a metabolite are areas of scientific inquiry. This guide provides a detailed exploration of this compound, from its fundamental properties to its synthesis and biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, handling, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 4192-31-8 | [2] |

| Molecular Formula | C₉H₉NO₃ | [2] |

| Molecular Weight | 179.18 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid | [1] |

| Synonyms | γ-Oxo-3-pyridinebutanoic acid, 3-Succinoylpyridine, OPBA | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through a Friedel-Crafts acylation reaction. This classic method involves the reaction of a pyridine derivative with succinic anhydride in the presence of a Lewis acid catalyst. While a specific, detailed protocol for this exact molecule is not extensively documented in publicly available literature, a plausible and generalized experimental procedure is outlined below, based on established chemical principles.

Proposed Synthetic Route: Friedel-Crafts Acylation

The logical synthetic pathway involves the acylation of a suitable pyridine precursor with succinic anhydride. Due to the electron-deficient nature of the pyridine ring, direct Friedel-Crafts acylation can be challenging. However, the reaction can be facilitated under appropriate conditions, potentially using a more reactive pyridine derivative or harsh reaction conditions.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Disclaimer: This is a generalized protocol and requires optimization. All work should be conducted in a fume hood with appropriate personal protective equipment.

Materials:

-

3-Bromopyridine (or other suitable pyridine derivative)

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., nitrobenzene or dichloromethane)

-

Hydrochloric acid (concentrated and dilute)

-

Sodium bicarbonate solution (5% w/v)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add the anhydrous solvent.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.

-

Reagent Addition: Dissolve succinic anhydride in the solvent and add it to the flask. Subsequently, add 3-bromopyridine dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time, followed by heating under reflux for several hours to drive the reaction to completion.

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. If the product is in the organic layer, separate the layers. If the product is in the aqueous layer, extract the aqueous layer several times with a suitable organic solvent like diethyl ether.

-

Purification: Wash the combined organic extracts with a 5% sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system.

Caption: Experimental workflow for the synthesis.

Characterization Data

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques. Expected data from these analyses are summarized below.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridine ring protons and the aliphatic protons of the butanoic acid chain. |

| ¹³C NMR | Resonances for the carbonyl carbon, carboxylic acid carbon, pyridine ring carbons, and aliphatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O (ketone and carboxylic acid), O-H (carboxylic acid), and C-N (pyridine) functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (179.18 m/z). |

Biological Context and Signaling Pathways

Metabolic Origin

The primary context for the "discovery" of this compound is in the field of toxicology and pharmacology as a metabolite of tobacco alkaloids and related carcinogens. It is formed through the metabolic processing of compounds like nicotine and the potent procarcinogen NNK. This metabolic conversion is catalyzed by cytochrome P450 enzymes in the liver.

Caption: Metabolic formation of this compound.

Potential Signaling Pathway Involvement

Direct studies on the interaction of this compound with specific signaling pathways are currently limited. However, given its structural similarity to butyric acid, a known histone deacetylase (HDAC) inhibitor, it is plausible that it could exhibit some activity in modulating epigenetic pathways. Butyric acid and its derivatives are known to influence cellular processes such as proliferation, differentiation, and apoptosis through their effects on gene expression. Further research is warranted to investigate whether this compound possesses similar biological activities.

Conclusion

This compound is a compound of significant interest due to its origins as a metabolite of tobacco-related compounds. This guide has provided a comprehensive overview of its known properties, a proposed synthetic route with a detailed experimental protocol, and its biological context. The information presented herein is intended to facilitate further research into the chemistry and biology of this molecule, potentially uncovering novel applications in pharmacology and toxicology. Future studies should focus on optimizing its synthesis, fully characterizing its biological activity, and elucidating any involvement in cellular signaling pathways.

References

Endogenous Sources of 4-Oxo-4-(pyridin-3-yl)butanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous sources of 4-Oxo-4-(pyridin-3-yl)butanoic acid, a significant metabolite in xenobiotic metabolism. Primarily originating from the biotransformation of nicotine and the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), this keto acid serves as a critical biomarker for assessing exposure to tobacco products and understanding the metabolic pathways leading to the formation of potentially carcinogenic compounds. This document details the metabolic pathways involved, presents quantitative data from human studies, and provides in-depth experimental protocols for the extraction, derivatization, and quantification of this compound in biological matrices, primarily urine. Furthermore, this guide includes detailed visualizations of metabolic and experimental workflows to aid in research and development.

Introduction

This compound, also known as keto acid, is a monocarboxylic acid that has been identified as a significant downstream metabolite in human biological fluids.[1] Its presence is almost exclusively linked to the metabolism of exogenous compounds, making it a valuable biomarker in toxicology and drug development. The primary precursors to endogenous this compound are nicotine, the principal addictive alkaloid in tobacco, and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent procarcinogen found in tobacco products.[2][3] Understanding the formation of this keto acid is crucial for evaluating tobacco exposure, assessing individual metabolic differences, and investigating the pathways of carcinogen activation.

Endogenous Metabolic Pathways

The formation of this compound in humans is a result of two primary metabolic pathways: the 2'-oxidation of nicotine and the α-hydroxylation of NNK.

Nicotine Metabolism

The major pathway of nicotine metabolism is the 5'-oxidation to cotinine, catalyzed predominantly by the cytochrome P450 enzyme CYP2A6.[2] However, a smaller but significant pathway is the 2'-oxidation of the pyrrolidine ring of nicotine.[4][5] This pathway leads to the formation of an unstable intermediate, 2'-hydroxynicotine, which exists in equilibrium with an open-chain enamine and a γ-(methylamino)ketone. This ketone is further metabolized to yield this compound.[6] Subsequently, the keto acid can be reduced to 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid). The conversion of nicotine to keto acid and hydroxy acid is a substantial metabolic route in humans.

NNK Metabolism

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent lung carcinogen present in tobacco products.[7] One of its metabolic activation pathways involves α-hydroxylation, which leads to the formation of DNA-damaging intermediates. The end products of these activation pathways that are excreted in urine include this compound and 4-hydroxy-4-(3-pyridyl)butanoic acid.[3] Therefore, the presence of these compounds can also indicate the metabolic activation of this carcinogen.

Quantitative Data

The urinary concentrations of this compound and its reduced form, 4-hydroxy-4-(3-pyridyl)butanoic acid, have been quantified in several studies involving smokers and users of nicotine replacement therapy. These data provide valuable insights into the extent of the 2'-oxidation pathway of nicotine metabolism.

| Population | Analyte | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Sample Size (n) | Citation |

| Smokers (ad lib smoking) | (S)-Hydroxy Acid | 14.1 | 8.0 | 18 | |

| Smokers (ad lib smoking) | (R)-Hydroxy Acid | 1120 | 600 | 18 | |

| Nicotine Patch Users | (S)-Hydroxy Acid | 4.1 | 3.3 | 18 | |

| Nicotine Patch Users | (R)-Hydroxy Acid | 363 | 228 | 18 | |

| Smokers | Keto Acid | 228 | 129 | 8 | |

| Nicotine Patch Users | Keto Acid | 97.5 | 80.6 | 8 |

Table 1: Urinary Concentrations of this compound (Keto Acid) and Enantiomers of 4-Hydroxy-4-(pyridin-3-yl)butanoic Acid (Hydroxy Acid).

Experimental Protocols

The quantification of this compound in biological samples, particularly urine, requires a multi-step analytical procedure involving sample preparation, derivatization, and instrumental analysis. The following sections provide a detailed protocol based on established methodologies.[8]

Overview of the Analytical Workflow

The analytical workflow for the quantification of this compound involves several key stages:

-

Sample Preparation: Extraction and purification of the analyte from the complex biological matrix.

-

Reduction: Conversion of the keto acid to the corresponding hydroxy acid.

-

Derivatization: Chemical modification of the hydroxy acid to enhance its chromatographic and mass spectrometric properties.

-

LC-MS/MS Analysis: Separation and detection of the derivatized analyte.

Materials and Reagents

-

This compound standard

-

[2,2,3,3,4-D5]4-hydroxy-4-(3-pyridyl)butanoic acid (internal standard)

-

Sodium borohydride (NaBH₄)

-

Methanol (HPLC grade)

-

Hydrochloric acid (concentrated)

-

(S)-(-)-α-methylbenzyl isocyanate

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Water (ultrapure)

-

Standard laboratory glassware and equipment

Detailed Methodologies

A deuterated internal standard is crucial for accurate quantification by mass spectrometry. While commercial sources are available, a synthetic route can be employed. A detailed synthetic protocol would involve multiple steps, likely starting from a deuterated precursor and building the molecule. For the purpose of this guide, it is recommended to procure a certified standard from a reputable supplier.

-

Sample Pre-treatment: To a 1 mL aliquot of urine, add the internal standard, [2,2,3,3,4-D5]hydroxy acid.

-

SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract from the SPE step in a suitable buffer or solvent.

-

Reduction Reaction: Add a freshly prepared solution of sodium borohydride (NaBH₄) in an appropriate solvent (e.g., methanol or an aqueous buffer) to the reconstituted extract. The exact concentration and volume of the NaBH₄ solution should be optimized to ensure complete reduction of the keto acid to the hydroxy acid.[8][9]

-

Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 30-60 minutes).

-

Quenching: Quench the reaction by adding a small amount of acid (e.g., dilute HCl) to neutralize the excess NaBH₄.

This two-step derivatization process is designed to improve the chromatographic properties and mass spectrometric detection of the hydroxy acid.

-

Esterification:

-

To the solution containing the hydroxy acid, add acidic methanol (e.g., prepared by bubbling HCl gas through methanol or by carefully adding acetyl chloride to cold methanol).

-

Heat the mixture (e.g., at 60°C) for a specified time (e.g., 1-2 hours) to convert the carboxylic acid group to a methyl ester.[5]

-

Evaporate the solvent.

-

-

Chiral Derivatization:

-

Reconstitute the dried methyl ester in an aprotic solvent (e.g., dichloromethane or acetonitrile).

-

Add a chiral derivatizing agent, such as (S)-(-)-α-methylbenzyl isocyanate, to react with the hydroxyl group. This will form diastereomers that can be separated on a chiral or achiral HPLC column.[8]

-

Allow the reaction to proceed at room temperature for a set time (e.g., 30-60 minutes).

-

-

HPLC Purification: The derivatized sample may require purification by HPLC to remove excess derivatizing reagent and other byproducts before LC-MS/MS analysis.

-

LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.[10][11]

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for the derivatized hydroxy acid and its deuterated internal standard need to be determined and optimized.

-

| Parameter | Recommended Setting |

| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of diastereomers |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined for the specific derivative |

Table 2: Typical LC-MS/MS Parameters for Analysis.

Conclusion

This compound is a key metabolite in the biotransformation of nicotine and the tobacco-specific carcinogen NNK. Its quantification in biological fluids provides a reliable measure of tobacco exposure and offers insights into individual metabolic profiles related to carcinogen activation. The analytical methods detailed in this guide, centered around solid-phase extraction and LC-MS/MS, provide a robust framework for researchers and drug development professionals to accurately measure this important biomarker. The provided diagrams and protocols are intended to serve as a practical resource for the implementation of these analytical techniques in a laboratory setting. Further method development and validation will be necessary to adapt these protocols to specific laboratory instrumentation and research needs.

References

- 1. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]

- 2. lcms.cz [lcms.cz]

- 3. waters.com [waters.com]

- 4. Synthesis and analytics of 2,2,3,4,4-d5-19-nor-5alpha-androsterone--an internal standard in doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

- 11. Organic Syntheses Procedure [orgsyn.org]

The Role of 4-Oxo-4-(pyridin-3-yl)butanoic Acid in Nicotine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation, quantification, and potential biological significance of 4-oxo-4-(pyridin-3-yl)butanoic acid, a notable metabolite of nicotine. Emerging from the nicotine 2'-oxidation pathway, this keto acid, along with its corresponding hydroxy acid, represents a substantial, yet often overlooked, route of nicotine metabolism in humans. This document details the enzymatic processes involved in its formation, presents validated analytical methodologies for its quantification in biological matrices, and explores its metabolic fate and potential physiological relevance. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research. Signaling pathways and experimental workflows are visually represented using Graphviz diagrams to enhance understanding of the complex processes involved.

Introduction

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in the human body, leading to a diverse array of metabolites. While the C-oxidation pathway to cotinine, primarily mediated by cytochrome P450 2A6 (CYP2A6), is the most widely studied route, accounting for 70-80% of nicotine metabolism, other pathways contribute significantly to its clearance and pharmacological effects. One such pathway is the 2'-oxidation of the pyrrolidine ring, which leads to the formation of 4-(methylamino)-1-(3-pyridyl)-1-butanone (aminoketone), an unstable intermediate that is further metabolized to this compound (keto acid) and 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid).[1] These two metabolites can account for up to 14% of the administered nicotine dose, highlighting the quantitative importance of the 2'-oxidation pathway in humans.[2] Understanding the nuances of this metabolic route is crucial for a complete picture of nicotine disposition and may have implications for assessing nicotine exposure, understanding smoking-related diseases, and developing novel smoking cessation therapies.

Formation of this compound

The generation of this compound from nicotine is a multi-step process initiated by the 2'-hydroxylation of the nicotine molecule.

Enzymatic Pathway

The primary enzyme implicated in the initial 2'-hydroxylation of nicotine is Cytochrome P450 2A6 (CYP2A6) .[1] While CYP2A6 is the principal enzyme in the major 5'-hydroxylation pathway leading to cotinine, it also catalyzes the 2'-hydroxylation, albeit at a lower rate. The rate of formation of the initial product, 4-(methylamino)-1-(3-pyridyl)-1-butanone (aminoketone), via CYP2A6 is approximately 11% of the rate of cotinine formation.[1]

Studies with human liver microsomes have shown a correlation between the rates of formation of the keto acid and cotinine, further supporting the role of CYP2A6 in this pathway.[1] However, it is important to note that CYP2A6 may not be the sole enzyme responsible for nicotine 2'-oxidation. The potential involvement of other enzymes, such as Flavin-Containing Monooxygenases (FMOs) , particularly FMO3 which is highly expressed in the liver, has been suggested for nicotine N'-oxidation.[3][4] While a direct role for FMOs in 2'-oxidation has not been definitively established, their broad substrate specificity warrants further investigation into their potential contribution to the formation of this compound.

The aminoketone intermediate is unstable and is further metabolized to the keto acid.[1] This subsequent oxidation step is less well characterized but is presumed to be rapid.

Quantitative Analysis

The quantification of this compound in biological fluids, primarily urine, is essential for understanding its contribution to overall nicotine metabolism.

Data Presentation

The following table summarizes the urinary concentrations of this compound (keto acid) and its related metabolite, 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid), in different populations.

| Population | Metabolite | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Sample Size (n) | Citation |

| Smokers (ad lib smoking) | (S)-Hydroxy Acid | 14.1 | 8.0 | 18 | [2] |

| (R)-Hydroxy Acid | 1120 | 600 | 18 | [2] | |

| Keto Acid | 228 | 129 | 8 | [2] | |

| Nicotine Patch Users | (S)-Hydroxy Acid | 4.1 | 3.3 | 18 | [2] |

| (R)-Hydroxy Acid | 363 | 228 | 18 | [2] | |

| Keto Acid | 97.5 | 80.6 | 8 | [2] |

Note: The hydroxy acid exists as (S) and (R) enantiomers, with the (R)-enantiomer being predominant in urine.

Experimental Protocols

A validated method for the quantification of this compound and its hydroxy acid counterpart in human urine utilizes liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS).[2]

3.2.1. Sample Preparation

A critical step in the analysis is the sample preparation, which involves solid-phase extraction (SPE) and derivatization. Due to the analytical challenges in directly measuring the keto acid, a common approach is to quantitatively reduce it to the more stable hydroxy acid using sodium borohydride (NaBH₄).[2]

References

- 1. Endogenous Roles of Mammalian Flavin-Containing Monooxygenases [mdpi.com]

- 2. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotine-N’-oxidation by flavin monooxygenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotine- N'-Oxidation by Flavin Monooxygenase Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Succinoylpyridine: A Microbial Metabolite with Unexplored Potential as a Human Biomarker

For Immediate Release

This technical guide provides a comprehensive overview of 3-Succinoylpyridine (3-SP), a pyridine derivative primarily recognized as an intermediate in the microbial degradation of nicotine. While its role in environmental microbiology and biotechnology is well-documented, its utility as a clinical or research biomarker for tobacco exposure in humans remains largely unexplored. This document will synthesize the current scientific understanding of 3-SP, detailing its metabolic pathway in microorganisms, the analytical methods employed for its detection, and the significant knowledge gap concerning its relevance to human health.

Core Concepts: 3-Succinoylpyridine in Microbial Nicotine Metabolism

3-Succinoylpyridine is a key intermediate in the pyrrolidine pathway of nicotine degradation by certain bacteria, most notably of the Pseudomonas genus.[1][2] These microorganisms utilize nicotine as a sole source of carbon, nitrogen, and energy.[2] The metabolic conversion of nicotine to 3-SP is part of a natural detoxification process, which has garnered interest for its potential applications in bioremediation of tobacco waste and the synthesis of valuable chemical precursors.[3][4]

The microbial degradation of nicotine to 3-SP and its subsequent metabolites is a multi-step enzymatic process. The pathway, as elucidated in Pseudomonas species, involves the initial transformation of nicotine to pseudooxynicotine, which is then converted to 3-succinoylpyridine.[2] Further metabolism hydroxylates 3-SP to 6-hydroxy-3-succinoylpyridine (HSP).[2]

Signaling Pathways and Logical Relationships

The metabolic transformation of nicotine in Pseudomonas species leading to and from 3-Succinoylpyridine can be visualized as a direct enzymatic cascade. This pathway is of significant interest for biotechnological applications, such as the production of HSP, a precursor for various pharmaceuticals.[5]

Experimental Protocols and Data

The study of 3-SP in microbial systems has been facilitated by various analytical techniques. The primary methods for detection and quantification are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[1] Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed for structural confirmation of the isolated 3-SP.[1]

Quantification of 3-Succinoylpyridine in Microbial Cultures

A common experimental workflow for the quantification of 3-SP from microbial cultures involves the following steps:

Table 1: Analytical Methods for 3-Succinoylpyridine Detection in Microbial Studies

| Method | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | Quantification of 3-SP in culture media | [1] |

| Thin-Layer Chromatography (TLC) | Qualitative analysis of 3-SP | [1] |

| Mass Spectrometry (MS) | Structural identification of 3-SP | [1] |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of 3-SP | [1] |

The Knowledge Gap: 3-Succinoylpyridine as a Human Biomarker

Despite the detailed understanding of 3-SP in microbial contexts, a thorough review of the scientific literature reveals a significant absence of research on 3-succinoylpyridine as a biomarker of tobacco exposure or nicotine metabolism in humans. Studies on biomarkers of tobacco smoke exposure in human biological fluids, such as urine and blood, typically focus on compounds like cotinine, anabasine, and various nicotine metabolites, as well as carcinogens like NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol).[6][7][8]

There is currently no published data on:

-

The detection or quantification of 3-SP in human biological samples (e.g., urine, plasma, saliva).

-

A validated analytical method for the detection of 3-SP in human matrices.

-

The metabolic pathway for the formation of 3-SP in mammals, if one exists.

-

Correlations between 3-SP levels and the extent of tobacco use or nicotine intake in human populations.

Future Directions and Conclusion

The absence of 3-succinoylpyridine in the extensive literature of human tobacco smoke biomarkers suggests that it is either not a significant metabolite of nicotine in mammals or has been overlooked. The established analytical methods for its detection in microbial studies could serve as a starting point for developing assays for human biological fluids.

For researchers, scientists, and drug development professionals, the potential of 3-SP as a novel biomarker remains an open question. Future research would need to address the fundamental aspects of its formation, metabolism, and excretion in humans. Until such studies are conducted, 3-succinoylpyridine should be considered a compound of interest primarily in the fields of environmental microbiology and biotechnology, with its role as a human biomarker of tobacco exposure being purely speculative. Further investigation is warranted to determine if 3-SP holds any promise in clinical and research settings.

References

- 1. Sustainable production of valuable compound 3-succinoyl-pyridine by genetically engineering Pseudomonas putida using the tobacco waste - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sustainable production of valuable compound 3-succinoyl-pyridine by genetically engineering Pseudomonas putida using the tobacco waste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Ethenylpyridine Measured in Urine of Active and Passive Smokers: A Promising Biomarker and Toxicological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Additional Role of Nicotinic Acid Hydroxylase for the Transformation of 3-Succinoyl-Pyridine by Pseudomonas sp. Strain JY-Q - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

Preliminary Research on 4-Oxo-4-(3-pyridyl)butyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxo-4-(3-pyridyl)butyric acid, also known as γ-oxo-3-pyridinebutanoic acid, is a monocarboxylic acid that is structurally related to succinic acid.[1] It is primarily recognized as a significant metabolite of nicotine and tobacco-specific nitrosamines (TSNAs), such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN).[1][2] Its presence in human urine is a well-established biomarker for exposure to tobacco products.[3] This technical guide provides a comprehensive overview of the current knowledge on 4-oxo-4-(3-pyridyl)butyric acid, including its chemical properties, metabolic origins, and analytical methodologies. While its role as a biomarker is well-documented, this guide also explores the current, albeit limited, understanding of its intrinsic biological activities and provides context by drawing parallels with the known effects of the structurally related molecule, butyric acid.

Chemical and Physical Properties

4-Oxo-4-(3-pyridyl)butyric acid is a solid at room temperature with the chemical formula C₉H₉NO₃.[1][2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₃ | [1][2] |

| Molecular Weight | 179.17 g/mol | [1] |

| CAS Number | 4192-31-8 | [1][2] |

| Melting Point | 160-162 °C | |

| Appearance | Solid | [1] |

| IUPAC Name | 4-oxo-4-(pyridin-3-yl)butanoic acid | [1][2] |

| Synonyms | γ-Oxo-3-pyridinebutanoic acid, 3-Succinoylpyridine, 4-(3-Pyridyl)-4-oxobutyric acid, OPBA | [2] |

Metabolic Formation

4-Oxo-4-(3-pyridyl)butyric acid is not a compound that is endogenously produced in humans in the absence of tobacco exposure. It is a metabolic byproduct of nicotine and several carcinogenic TSNAs found in tobacco products.[1][3] The metabolic pathways leading to its formation are of significant interest in the fields of toxicology and cancer research.

The primary pathway involves the cytochrome P450-mediated hydroxylation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[1][2] This metabolic activation of NNK is a critical step in its carcinogenic activity.

References

Methodological & Application

Synthesis of 4-Oxo-4-(pyridin-3-yl)butanoic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-oxo-4-(pyridin-3-yl)butanoic acid, a valuable building block in medicinal chemistry and drug development. Due to the challenges associated with direct Friedel-Crafts acylation of the electron-deficient pyridine ring, this protocol outlines a robust alternative route. The synthesis commences with the formation of a 3-pyridyl Grignard reagent from 3-bromopyridine, which is then reacted with a succinic acid monoester acid chloride. The resulting ester is subsequently hydrolyzed to yield the target keto acid. This methodology offers a reliable and scalable approach for the preparation of this compound.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. The presence of both a ketone and a carboxylic acid functionality, attached to a pyridine core, makes it a versatile scaffold for the development of novel therapeutic agents. The conventional Friedel-Crafts acylation, a common method for the synthesis of aryl ketones, is generally ineffective for pyridine. The Lewis basicity of the pyridine nitrogen leads to the formation of a complex with the Lewis acid catalyst, deactivating it and preventing the desired acylation of the ring. To overcome this limitation, this protocol details a multi-step synthesis that avoids the problematic direct acylation of pyridine.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a three-step process, beginning with the preparation of a key intermediate, the 3-pyridylmagnesium chloride Grignard reagent. This is followed by a nucleophilic acyl substitution reaction with a mono-protected succinic acid derivative, and the final step involves the deprotection (hydrolysis) of the resulting ester to afford the desired product.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Purity |

| 3-Bromopyridine | Sigma-Aldrich | 99% |

| Isopropylmagnesium chloride (2M in THF) | Sigma-Aldrich | 2.0 M |

| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | ≥99.9% |

| Succinic anhydride | Sigma-Aldrich | ≥99% |

| Thionyl chloride (SOCl₂) | Sigma-Aldrich | ≥99.5% |

| Anhydrous Methanol (MeOH) | Sigma-Aldrich | 99.8% |

| Dichloromethane (DCM) | Sigma-Aldrich | ≥99.8% |

| Hydrochloric acid (HCl), concentrated | Fisher Scientific | 37% |

| Sodium bicarbonate (NaHCO₃) | Fisher Scientific | ACS Grade |

| Anhydrous Magnesium sulfate (MgSO₄) | Fisher Scientific | ACS Grade |

| Diethyl ether (Et₂O) | Fisher Scientific | ACS Grade |

Step 1: Preparation of Methyl 4-chloro-4-oxobutanoate

This protocol describes the preparation of the acylating agent from succinic anhydride.

-

Esterification of Succinic Anhydride:

-

To a solution of succinic anhydride (1.0 eq) in anhydrous methanol (5 mL/g of anhydride), stir the mixture at room temperature for 2 hours.

-

Remove the methanol under reduced pressure to obtain methyl hydrogen succinate as a white solid.

-

-

Formation of the Acid Chloride:

-

Suspend methyl hydrogen succinate (1.0 eq) in anhydrous dichloromethane (10 mL/g).

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield crude methyl 4-chloro-4-oxobutanoate, which can be used in the next step without further purification.

-

Step 2: Synthesis of Methyl 4-oxo-4-(pyridin-3-yl)butanoate

This step involves the crucial Grignard reaction.

-

Formation of 3-Pyridylmagnesium Chloride:

-

To a solution of 3-bromopyridine (1.0 eq) in anhydrous THF (5 mL/mmol of bromide), add isopropylmagnesium chloride (1.05 eq, 2M solution in THF) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the resulting solution at room temperature for 2 hours. The formation of the Grignard reagent can be monitored by TLC.

-

-

Acylation of the Grignard Reagent:

-

In a separate flask, dissolve the crude methyl 4-chloro-4-oxobutanoate (1.0 eq) in anhydrous THF (5 mL/mmol).

-

Cool this solution to -70 °C (dry ice/acetone bath).

-

Slowly add the freshly prepared 3-pyridylmagnesium chloride solution to the cooled solution of the acid chloride via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 4-oxo-4-(pyridin-3-yl)butanoate.

-

Step 3: Synthesis of this compound

This is the final hydrolysis step.

-

Hydrolysis of the Ester:

-

Dissolve the purified methyl 4-oxo-4-(pyridin-3-yl)butanoate (1.0 eq) in a 6 M aqueous solution of hydrochloric acid (10 mL/mmol of ester).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

-

Isolation and Purification of the Final Product:

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution to pH 4-5 by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

The product will precipitate out of the solution. If not, concentrate the solution under reduced pressure to induce precipitation.

-

Collect the solid by filtration, wash with a small amount of cold water, and then with diethyl ether.

-

Dry the solid under vacuum to yield this compound as a white to off-white solid.

-

Quantitative Data Summary

| Step | Reactant 1 | Eq. | Reactant 2 | Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1a | Succinic anhydride | 1.0 | Methanol | xs | Methanol | RT | 2 | >95 |

| 1b | Methyl hydrogen succinate | 1.0 | Thionyl chloride | 1.2 | DCM | Reflux | 2 | Crude |

| 2a | 3-Bromopyridine | 1.0 | Isopropylmagnesium chloride | 1.05 | THF | RT | 2 | In situ |

| 2b | 3-Pyridylmagnesium chloride | 1.0 | Methyl 4-chloro-4-oxobutanoate | 1.0 | THF | -70 to RT | 12 | 60-70 |

| 3 | Methyl 4-oxo-4-(pyridin-3-yl)butanoate | 1.0 | 6 M Hydrochloric acid | xs | Water | Reflux | 4-6 | 85-95 |

Characterization Data

This compound

-

Molecular Formula: C₉H₉NO₃

-

Molecular Weight: 179.17 g/mol

-

Appearance: White to off-white solid

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.2 (s, 1H), 9.15 (d, J=1.8 Hz, 1H), 8.80 (dd, J=4.8, 1.6 Hz, 1H), 8.30 (dt, J=8.0, 1.9 Hz, 1H), 7.55 (dd, J=8.0, 4.8 Hz, 1H), 3.30 (t, J=6.4 Hz, 2H), 2.70 (t, J=6.4 Hz, 2H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 197.5, 173.8, 153.5, 149.8, 135.7, 131.9, 123.9, 32.9, 28.0.

-

IR (KBr, cm⁻¹): 3440 (O-H), 1710 (C=O, acid), 1690 (C=O, ketone), 1590, 1420.

-

MS (ESI): m/z 180.1 [M+H]⁺.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Grignard reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.

-

Thionyl chloride is corrosive and lachrymatory; handle with caution.

-

Anhydrous solvents are required for the Grignard reaction; ensure all glassware is thoroughly dried.

Conclusion

The described synthetic protocol provides a reliable and efficient method for the preparation of this compound. By circumventing the challenges of direct Friedel-Crafts acylation on the pyridine ring, this multi-step approach, utilizing a Grignard reagent, offers a practical route for obtaining this valuable synthetic intermediate in good overall yield. The detailed experimental procedures and characterization data provided herein should enable researchers to successfully synthesize this compound for their drug discovery and development endeavors.

Application Notes and Protocols for the Purification of gamma-oxo-3-pyridinebutanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of gamma-oxo-3-pyridinebutanoic acid, a compound of interest in various research fields, including as a metabolite of nicotine. The following methods are designed to yield a high-purity product suitable for analytical and further developmental work.

Introduction

Gamma-oxo-3-pyridinebutanoic acid is a dually functionalized molecule containing a pyridine ring, a ketone, and a carboxylic acid. This unique structure presents both challenges and opportunities for its purification. The presence of a basic pyridine nitrogen (predicted pKa ~5.0) and an acidic carboxylic acid (predicted pKa ~4.06) means the compound's overall charge and, consequently, its solubility are highly dependent on the pH of the solution.[1] This document outlines three common purification techniques: crystallization, liquid-liquid extraction, and column chromatography, with detailed protocols for each.

Physicochemical Properties